N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide
Description
N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide is a complex organic compound featuring a pyrrole ring, a phenyl group, a piperidine ring, and a butanamide moiety. This compound is of interest in various scientific fields due to its potential biological and chemical properties.
Properties
IUPAC Name |
N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-7-19(24)21-16-10-6-13-23(14-16)20(25)18-12-11-17(22-18)15-8-4-3-5-9-15/h3-5,8-9,11-12,16,22H,2,6-7,10,13-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNNVHCVOSIHFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C(=O)C2=CC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide typically involves multiple steps, starting with the formation of the pyrrole ring
Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery.
Biology: The biological applications of this compound include its potential use as a pharmacophore in drug design. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine: N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide may have medicinal properties, such as anti-inflammatory or anticancer activities. Research is ongoing to explore its therapeutic potential.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of various chemicals, including agrochemicals and materials.
Mechanism of Action
The mechanism by which N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-[1-(5-methyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide
N-[1-(5-ethyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide
N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)pyrrolidin-3-yl]butanamide
Uniqueness: N-[1-(5-phenyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]butanamide is unique due to its specific structural features, such as the presence of the phenyl group on the pyrrole ring and the piperidine ring. These features contribute to its distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
